molecular formula C9H15NO B2753022 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one CAS No. 855627-42-8

2-Methyl-1-azabicyclo[3.3.1]nonan-4-one

Cat. No.: B2753022
CAS No.: 855627-42-8
M. Wt: 153.225
InChI Key: SNLYIFMHBQBETK-UHFFFAOYSA-N
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Description

2-Methyl-1-azabicyclo[3.3.1]nonan-4-one is a versatile nitrogen-containing bicyclic scaffold of significant interest in synthetic and medicinal chemistry . The 1-azabicyclo[3.3.1]nonane skeleton serves as a fundamental structural motif for the development of novel bioactive molecules and has been identified as a useful scaffold for treating psychotic and neurodegenerative disorders . This specific ketone derivative is a valuable intermediate for further chemical functionalization, enabling access to a wider array of complex analogs. Conformational studies on the 1-azabicyclo[3.3.1]nonan-2-one system indicate that these molecules can adopt stable boat-chair conformations, a feature that is critical for understanding their interaction with biological targets . Researchers utilize this compound as a key precursor in the construction of more complex molecular architectures, particularly in the exploration of structure-activity relationships (SAR). The broader class of azabicyclo[3.3.1]nonane derivatives has demonstrated a wide spectrum of biological activities in published studies, including antimicrobial, anticancer, and anti-inflammatory effects, highlighting the research value of this core structure . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-azabicyclo[3.3.1]nonan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-7-5-9(11)8-3-2-4-10(7)6-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLYIFMHBQBETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2CCCN1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855627-42-8
Record name 2-methyl-1-azabicyclo[3.3.1]nonan-4-one
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Chemical Reactivity and Derivatization Pathways of 2 Methyl 1 Azabicyclo 3.3.1 Nonan 4 One and Analogues

Transformations at the Ketone Functionality

The ketone at the C-4 position is a versatile functional group that readily undergoes reactions typical of carbonyl compounds. Its accessibility within the bicyclic framework allows for nucleophilic additions, condensation reactions, and manipulations involving the adjacent α-carbons through enolate intermediates.

Nucleophilic Additions and Condensation Reactions (e.g., Oxime, Hydrazone, Semicarbazone Formation)

The carbonyl group of the azabicyclo[3.3.1]nonane system is readily susceptible to condensation reactions with primary amine derivatives. This reactivity is a cornerstone for introducing diverse functional groups and building more complex heterocyclic systems. Analogous bicyclic ketones, such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, serve as excellent models for this reactivity. They can be functionalized into a variety of sulfur and nitrogen-containing heterocycles, including hydrazones, oximes, and semicarbazones nih.govresearchgate.net.

For instance, the reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297) leads to the formation of the corresponding oxime iucr.org. Similarly, treatment with various hydrazines (e.g., hydrazine (B178648) hydrate, phenylhydrazine) or semicarbazide (B1199961) hydrochloride yields the respective hydrazones and semicarbazones. These reactions typically proceed under mild heating in a protic solvent like ethanol.

The formation of these derivatives is not only a method for structural modification but also a common technique for the characterization of the parent ketone. Furthermore, these products can serve as intermediates for further transformations. For example, oximes can be converted into oxime ethers or undergo Beckmann rearrangement, while thiosemicarbazones are valuable precursors for synthesizing thiazole-containing compounds nih.govresearchgate.net.

Table 1: Examples of Condensation Reactions on Azabicyclo[3.3.1]nonanone Scaffolds

Starting Material Reagent Product Type Reference
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Thiosemicarbazide Thiosemicarbazone nih.gov
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one 4-Aminobenzoyl hydrazide Hydrazone researchgate.net
2,4-Bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one O-Methylhydroxylamine hydrochloride O-Methyloxime iucr.org
3-Azabicyclo[3.3.1]nonan-9-one Hydroxylamine Oxime benthamdirect.com
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Hydroxylamine Oxime cymitquimica.com

Spirocyclic Derivative Synthesis

The ketone functionality at C-4 is a key handle for the construction of spirocyclic systems, where the C-4 carbon becomes the spiro center common to both the bicyclic core and a new ring. This is a powerful strategy for introducing three-dimensional complexity. A common approach involves the derivatization of the ketone into a precursor that can undergo subsequent cyclization.

One established pathway utilizes thiosemicarbazone derivatives. For example, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones have been cyclized under acetylating conditions to yield [2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-5-spiro-4-acetyl-2-(acetylamino)-Δ²-1,3,4-thiadiazoline derivatives niscpr.res.in. Another route involves reacting the thiosemicarbazone with α-halo ketones, such as phenacyl bromide, in a Hantzsch-type reaction to form spiro-thiazole derivatives nih.gov. Similarly, reaction with ethyl bromoacetate (B1195939) can yield spiro-thiazolidinone structures nih.gov. These transformations highlight how the initial condensation product at the ketone can be an effective intermediate for building novel spiro-heterocycles.

Enolate Chemistry and Alpha-Functionalization

The protons on the carbons adjacent to the ketone (C-3 and C-5) are acidic and can be removed by a suitable base to form an enolate. This enolate intermediate is a potent nucleophile, enabling a variety of alpha-functionalization reactions. The stereochemical outcome of these reactions is often influenced by the rigid conformation of the bicyclic system.

Methodologies applicable to related bicyclo[3.3.1]nonane systems demonstrate the potential for such transformations. These include intramolecular aldol (B89426) condensations and Michael-type additions, which are fundamental for constructing the bicyclic core itself and can be adapted for its further functionalization rsc.orgresearchgate.net.

A sophisticated example of α-functionalization is the intramolecular radical alkylation of ketones via transient enamines. In a process developed for related systems, a ketone tethered to a dichloroacetamide can be treated with pyrrolidine (B122466) to form an enamine in situ. A subsequent radical cyclization, initiated by AIBN, leads to the formation of a new ring and results in an α-alkylated ketone, specifically a 2-azabicyclo[3.3.1]nonan-3,6-dione rsc.org. This demonstrates that the α-position can be functionalized through modern radical-based methods, expanding the toolkit beyond traditional ionic enolate chemistry.

Reactions at the Bridgehead Nitrogen Atom

The tertiary bridgehead nitrogen (N-1) is a nucleophilic and basic center. Its lone pair of electrons is available for reactions with electrophiles, such as alkylating and acylating agents. The accessibility of this nitrogen is a key feature for modifying the properties of the molecule.

N-Alkylation and N-Acylation Reactions

The bridgehead nitrogen in azabicyclic systems can be readily alkylated or acylated. In analogous 9-azabicyclo[3.3.1]nonane systems, the secondary amine resulting from a deprotection step can be N-alkylated by treatment with various alkyl halides in the presence of a base nih.gov. Reductive amination is another effective method for N-alkylation nih.gov.

N-acylation is also a common transformation. For instance, the treatment of a 2,4-diphenyl-3-azabicyclo[3.3.1]nonane with acetic anhydride (B1165640) in the presence of triethylamine (B128534) yields the corresponding N-acetyl derivative niscpr.res.in. The introduction of an acyl group, such as an acetyl or ethoxycarbonyl group, can influence the conformation of the bicyclic system due to the partial double bond character of the N-CO bond, which introduces a rotational barrier niscpr.res.in.

Table 2: Examples of N-Functionalization Reactions

Substrate Reagent Reaction Type Product Reference
9-Azabicyclo[3.3.1]nonane derivative Alkyl halide N-Alkylation N-Alkyl-9-azabicyclo[3.3.1]nonane nih.gov
9-Azabicyclo[3.3.1]nonane derivative 4-(Dimethylamino)benzaldehyde, NaBH₃CN Reductive Amination N-Arylmethyl-9-azabicyclo[3.3.1]nonane nih.gov
2,4-Diphenyl-3-azabicyclo[3.3.1]nonane Acetic anhydride, Triethylamine N-Acylation N-Acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane niscpr.res.in

Nitrogen Dealkylation and Protection/Deprotection Strategies

In many synthetic routes, the bridgehead nitrogen is protected, often with a benzyl (B1604629) group, which can be introduced during the initial synthesis of the bicyclic core orgsyn.org. The removal of such protecting groups is a crucial step for further derivatization or to obtain the final target molecule.

The N-benzyl group is commonly cleaved via catalytic hydrogenation or transfer hydrogenation. A typical procedure involves refluxing the N-benzyl compound with a hydrogen source like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst (e.g., Pd(OH)₂/C or Pd/C) nih.govgoogle.com. This yields the secondary amine, which can then be used in N-alkylation or N-acylation reactions as described above.

For N-methylated analogues, N-demethylation can be achieved using reagents like cyanogen (B1215507) bromide (von Braun reaction), followed by hydrolysis of the resulting cyanamide. Alternatively, protection/deprotection strategies using carbamates are widely employed. For example, the nitrogen can be protected as a tert-butyloxycarbonyl (Boc) derivative by reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) google.com. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), regenerating the secondary amine google.com.

Skeletal Rearrangements and Ring Transformations

Skeletal rearrangements and ring transformations of the 1-azabicyclo[3.3.1]nonane framework are not extensively documented in the literature. However, based on the general principles of carbocation chemistry, certain rearrangements can be postulated.

One such potential rearrangement is the Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon. wikipedia.orglscollege.ac.in This type of rearrangement is common in bicyclic terpene systems and other strained ring structures. wikipedia.org For a Wagner-Meerwein rearrangement to occur in a 1-azabicyclo[3.3.1]nonan-4-one derivative, a carbocation would need to be generated, for instance, through the protonation of the ketone and subsequent loss of water from an enol intermediate, or through the reaction of a derivative where the ketone is converted to a leaving group. The rigid bicyclic structure could then facilitate the migration of a bond to alleviate ring strain or to form a more stable carbocation.

Ring expansion is another potential transformation for azabicyclic systems. For instance, the expansion of aziridines fused to other rings is a known method for constructing larger heterocyclic rings like pyrrolidines and piperidines. researchgate.net While not a direct analogue, this demonstrates the possibility of ring expansions in nitrogen-containing bridged systems, which could theoretically be applied to the 1-azabicyclo[3.3.1]nonane skeleton under specific reaction conditions that would promote bond cleavage and insertion.

It is important to note that these are plausible but not experimentally verified pathways for 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one itself. The specific substitution pattern and the presence of the nitrogen atom would significantly influence the feasibility and outcome of such rearrangements.

Synthesis and Comprehensive Characterization of Analogues and Functionalized Derivatives of 2 Methyl 1 Azabicyclo 3.3.1 Nonan 4 One

Systematic Modification of Substituents on the Azabicyclic Core

The functionalization of the 1-azabicyclo[3.3.1]nonan-4-one core has been achieved through various synthetic strategies, allowing for the introduction of a wide range of substituents at different positions of the bicyclic system. A notable approach involves the synthesis of derivatives starting from substituted pyridines.

An expedient synthesis for C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones begins with 2,5-disubstituted pyridines. nih.gov The process involves the catalytic reduction of the pyridine (B92270) to a piperidine (B6355638), followed by a reaction with ethyl acrylate (B77674) and a subsequent Dieckmann cyclization. nih.gov This sequence yields diastereomeric mixtures of C(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes, which can be separated chromatographically. nih.gov Final acid decarboxylation of these intermediates provides the target C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones. nih.gov This methodology allows for the introduction of substituents at the C8 position, influencing the stereochemistry and properties of the final compound. For instance, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene has been synthesized and identified as a novel lead compound for further development. nih.gov

Table 1: Examples of Substituted Azabicyclo[3.3.1]nonane Derivatives

Compound Name Starting Material Key Reaction Reference
C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones 2,5-Disubstituted pyridines Dieckmann cyclization, Decarboxylation nih.gov
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one Cyclohexanone (B45756), Benzaldehyde, Ammonium (B1175870) acetate (B1210297) Mannich reaction researchgate.nettandfonline.com
2,4-Bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one Cyclohexanone, 4-Fluorobenzaldehyde, Ammonium acetate Mannich reaction tandfonline.com

Incorporation of Additional Heteroatoms within the Bicyclic System

The versatility of the bicyclo[3.3.1]nonane framework extends to the incorporation of additional heteroatoms, primarily nitrogen, to form various diazabicyclo and polyazabicyclo systems. These structural modifications significantly alter the chemical and biological properties of the parent scaffold.

The synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones) is commonly achieved through a Mannich cyclocondensation. semanticscholar.org This reaction typically involves a 4-oxopiperidine derivative, paraformaldehyde, and a primary amine. semanticscholar.org For instance, 1-(3-ethoxypropyl)-4-oxopiperidine can be reacted with primary amines such as 1-(3-aminopropyl)imidazole (B109541) or 1-(2-aminoethyl)piperazine (B7761512) and formaldehyde (B43269) to yield 3,7-diazabicyclo[3.3.1]nonan-9-ones with various substituents at the N3 and N7 positions. semanticscholar.org The resulting ketone at C9 can be subsequently removed via a Wolff-Kischner reduction to afford the corresponding 3,7-diazabicyclo[3.3.1]nonane. semanticscholar.org

More complex systems containing a higher number of nitrogen atoms have also been synthesized. An efficient one-pot protocol has been developed for the assembly of C2-symmetric 2,3,6,7,9-pentaazabicyclo[3.3.1]nonane derivatives. nih.gov This method involves the dimerization of 3-oxo-2-arylhydrazonopropanals with ammonium acetate through a double Mannich-type reaction, which can be facilitated by conventional heating, ultrasound, or microwave irradiation. nih.gov The incorporation of multiple nitrogen atoms into the bicyclic core creates unique electronic and steric environments, leading to novel chemical entities.

Table 2: Examples of Azabicyclo[3.3.1]nonanes with Additional Heteroatoms

Compound Class Synthetic Method Key Reactants Reference
3,7-Diazabicyclo[3.3.1]nonan-9-ones Mannich cyclocondensation 4-Oxopiperidine, Formaldehyde, Primary amine semanticscholar.org
9-Oxa-3,7-diazabicyclo[3.3.1]nonane derivatives Not specified in snippets Not specified in snippets google.com

Stereoisomeric Separation and Configurational Assignments

The synthesis of substituted azabicyclo[3.3.1]nonanes often results in mixtures of stereoisomers due to the creation of multiple chiral centers. The separation of these isomers and the unambiguous assignment of their configurations are critical for understanding their structure and properties.

Diastereomeric mixtures of substituted 1-azabicyclo[3.3.1]nonane precursors, such as C(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes, can be effectively separated using chromatography. nih.gov Once isolated, the stereochemistry of the substituents can be determined using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

Structural studies have shown that 13C NMR spectroscopy provides a diagnostic tool for assigning the orientation of substituents on the azabicyclic core. nih.gov For example, specific signals in the 13C NMR spectrum can be used to determine the exo or endo orientation of a substituent at the C(8) position. nih.gov Similarly, 1H NMR spectroscopy is invaluable for conformational analysis. In derivatives of 3,7-diazabicyclo[3.3.1]nonane, the presence of a doublet of doublets for equatorial protons at C2,4 and C6,8, with characteristic large geminal and smaller vicinal coupling constants, indicates that the molecule adopts a "chair-chair" conformation for both piperidine rings. semanticscholar.org

In the case of 2-azabicyclo[3.3.1]nonane derivatives, the chemical shift of the proton at the C9 position in 1H NMR spectra has been used to determine the stereochemistry at that center. nih.gov The configuration is often confirmed by X-ray crystallography, which provides definitive proof of the relative and absolute stereochemistry of the molecule. nih.gov For instance, the structure of 3-((1R,5R,9R)-9-amino-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol dihydrochloride (B599025) was confirmed by X-ray analysis, correlating the observed NMR data with a specific stereoisomer. nih.gov

Table 3: Spectroscopic Data for Configurational Assignment

Compound System Spectroscopic Method Key Observation Inferred Information Reference
C(8) substituted 1-azabicyclo[3.3.1]nonane 13C NMR Diagnostic chemical shifts Exo vs. endo orientation of C(8) substituent nih.gov
3,7-Diazabicyclo[3.3.1]nonane 1H NMR Doublet of doublets for equatorial protons (C2,4, C6,8) with specific coupling constants "Chair-chair" conformation semanticscholar.org

Strategic Applications in Organic Synthesis and Materials Science

Utilization as Key Intermediates for More Complex Molecular Architectures

The 2-azabicyclo[3.3.1]nonane skeleton, often referred to as the morphan scaffold, is a recurring motif in a vast array of biologically active natural products and serves as a critical intermediate in their total synthesis. rsc.org Its structural rigidity and inherent stereochemical properties make it an ideal precursor for assembling intricate polycyclic systems.

One of the most significant applications is in the synthesis of Daphniphyllum alkaloids, a large family of natural products known for their challenging and caged polycyclic architectures. nih.govacs.org Synthetic chemists utilize the 2-azabicyclo[3.3.1]nonane moiety as a pivotal building block to construct the complex core structures of these alkaloids. For instance, an intramolecular Heck reaction has been successfully employed to assemble this bicyclic unit en route to calyciphylline A-type alkaloids like (-)-himalensine A. acs.org The synthesis of various Daphniphyllum alkaloids, including those from the daphnezomine A-type, bukittinggine-type, and yuzurimine-type subfamilies, has commenced from simple chiral bicyclic synthons based on this framework. nih.govacs.org

Furthermore, this scaffold is fundamental to the structure of morphinan (B1239233) alkaloids, including morphine. uwaterloo.caresearchgate.net Numerous synthetic strategies targeting the morphine skeleton rely on the initial construction of a 2-azabicyclo[3.3.1]nonane derivative, which is then further elaborated to form the complete pentacyclic structure of the final product. uwaterloo.carsc.org The strategic importance of this intermediate is highlighted by its use in various approaches, from intramolecular nitrone additions to asymmetric routes involving Heck reactions to form the core structure. uwaterloo.carsc.org

The versatility of this bicyclic system is further demonstrated by its role as a precursor to other complex heterocyclic structures. Research has shown its utility in constructing indole-fused azabicyclo[3.3.1]nonane frameworks, which are common in many biologically significant natural products. researchgate.net

Target Molecular ArchitectureSynthetic Strategy Involving 2-Azabicyclo[3.3.1]nonaneKey Reaction Type
Daphniphyllum AlkaloidsAssembly of the core bicyclic moiety early in the synthetic route.Intramolecular Heck Reaction
Morphinan AlkaloidsFormation of the B-ring of the morphinan skeleton.Intramolecular Nitrone Addition
Indole-fused Bicyclic SystemsConstruction of the N-bridged scaffold as a core component.Radical Cyclization, Aza-Prins Cyclization

Potential in Asymmetric Catalysis (e.g., as Chiral Auxiliaries or Ligands)

The development of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The rigid C2-symmetric structure of bicyclo[3.3.1]nonane derivatives makes them attractive candidates for development as chiral ligands and catalysts for asymmetric synthesis. sigmaaldrich.com While the direct application of 2-methyl-1-azabicyclo[3.3.1]nonan-4-one as a catalyst is not extensively documented, significant research has focused on the asymmetric synthesis of the parent 2-azabicyclo[3.3.1]nonane (morphan) scaffold, a critical first step toward its use in chiral applications. rsc.orgresearchgate.net

The first asymmetric synthesis of a morphan derivative using organocatalysis was achieved through a microwave-assisted tandem desymmetrisation and intramolecular aldolisation process. rsc.orgrsc.org This method allows for the creation of the six-membered nitrogen-containing ring from an aza-tethered dicarbonyl compound with high stereocontrol. rsc.org Other approaches have utilized stereoselective domino Michael-Dieckmann processes to furnish highly substituted cyclohexane (B81311) derivatives that are then cyclized to form the chiral morphan motif. researchgate.net

These synthetic advancements provide access to optically pure 2-azabicyclo[3.3.1]nonane building blocks. researchgate.net Such chiral scaffolds hold significant potential for use as:

Chiral Ligands: The nitrogen and carbon atoms of the bicyclic frame can be functionalized to create tridentate or bidentate ligands for transition metal catalysis. These ligands could enforce a specific chiral environment around a metal center, inducing high enantioselectivity in reactions such as hydrogenations, cross-couplings, or aldol (B89426) additions. researchgate.net

Chiral Auxiliaries: An enantiomerically pure azabicyclic unit could be temporarily attached to a substrate to direct a stereoselective reaction on that substrate. After the reaction, the auxiliary can be cleaved and recovered.

Organocatalysts: The inherent basicity of the nitrogen atom, combined with appended functional groups (like ureas or squaramides), could allow the molecule itself to function as a metal-free organocatalyst. mdpi.comnih.gov

While the full potential has yet to be realized, the successful synthesis of chiral aryl-fused and carboxylic acid-substituted 2-azabicyclo[3.3.1]nonanes demonstrates the feasibility of creating a diverse library of these compounds for screening in various asymmetric catalytic transformations. researchgate.netresearchgate.net

Building Blocks for Polycyclic and Cage Compounds

The compact and rigid three-dimensional structure of the 2-azabicyclo[3.3.1]nonane unit makes it an exceptional building block for the synthesis of more complex polycyclic and cage-like molecules. dntb.gov.uaacs.org Its defined stereochemistry and conformational rigidity can be translated into larger, more intricate structures.

A prime example is its application in the synthesis of Daphniphyllum alkaloids, which are characterized by their unique and complex caged structures. nih.govacs.org Synthetic routes to these molecules often leverage the 2-azabicyclo[3.3.1]nonane core as a foundational element upon which the additional rings are constructed. For example, the synthesis of dapholdhamine B, a daphnezomine A-type alkaloid, involves the formation of a unique aza-adamantane core, a classic cage compound, which is derived from the initial bicyclic framework. acs.org The strategic use of radical cyclization cascades starting from azabicyclic precursors has proven effective in assembling these challenging caged architectures. acs.orgacs.org

The indole-fused azabicyclo[3.3.1]nonane motif represents another class of complex polycyclic systems built from this scaffold. researchgate.net This structural motif is present in numerous biologically important indole (B1671886) alkaloids, and synthetic strategies are being developed to access this N-bridged scaffold, highlighting its importance as a synthetic building block. researchgate.net

Polycyclic/Cage Compound ClassRole of 2-Azabicyclo[3.3.1]nonane
Daphniphyllum AlkaloidsServes as the initial scaffold for building complex, caged polycyclic systems. nih.govacs.org
Aza-adamantanesThe bicyclic structure is elaborated to form the adamantane (B196018) cage. acs.org
Indole-fused AlkaloidsForms the core N-bridged framework of the polycyclic structure. researchgate.net

Precursors for Macrocyclic Systems

While the primary application of 2-azabicyclo[3.3.1]nonane derivatives is in the construction of compact polycyclic systems, they also serve as precursors for larger ring systems through ring-expansion strategies. Macrocycles, generally defined as ring systems with 12 or more atoms, are of significant interest in medicinal chemistry for their ability to target challenging protein-protein interactions. nih.govmdpi.comnih.gov

A key transformation that demonstrates this potential is the ring enlargement of 2-azabicyclo[3.3.1]nonanes to synthesize homomorphans. acs.orgub.edu Homomorphans contain a bridged 7-azabicyclo[4.3.1]decane ring system, which represents an expansion of the original six-membered carbocyclic ring to a seven-membered ring. ub.edu This ring expansion serves as a proof-of-concept for converting the readily accessible bicyclic system into a larger, more flexible cyclic architecture.

Some Daphniphyllum alkaloids, such as daphnicyclidins and macropodumines, naturally contain this larger homomorphan nucleus, and synthetic approaches to these targets can involve the expansion of a 2-azabicyclo[3.3.1]nonane intermediate. ub.edu Although this one-carbon expansion does not directly lead to a macrocycle, the methodologies developed for such transformations could potentially be extended. Iterative ring-expansion strategies or the attachment of long tethers to the bicyclic core followed by a ring-closing reaction (e.g., ring-closing metathesis or macrolactamization) could provide a pathway from this versatile building block to true macrocyclic systems. mdpi.com

Pharmacological Relevance and Molecular Recognition Studies Non Clinical Focus

Recognition as a Privileged Scaffold for Molecular Probe and Ligand Design

The azabicyclo[3.3.1]nonane framework is considered a privileged scaffold in drug discovery, as it is embedded in the structure of numerous bioactive natural products. mdpi.com This structural motif is present in various alkaloids and has been shown to be a versatile template for creating compounds with a wide range of biological activities. rsc.org For instance, 1-azabicyclo[3.3.1]nonanes have been identified as useful for developing treatments for psychotic and neurodegenerative disorders. mdpi.com

The conformational rigidity of the bicyclic system is a key attribute, restricting the spatial arrangement of substituents and thereby increasing the potential for selective interactions with biological targets. This property has been exploited to develop potent and selective ligands for various central nervous system receptors. Researchers have utilized different isomers of the azabicyclo[3.3.1]nonane core, including 1-aza, 2-aza, 3-aza, and 9-aza variants, to synthesize libraries of compounds for screening against different receptors. mdpi.comoup.com The ability to systematically modify the scaffold at multiple positions allows for fine-tuning of pharmacological properties, making it an ideal starting point for the design of molecular probes to investigate receptor function and for the development of novel therapeutic candidates. nih.govnih.gov

Characterization of Molecular Interactions with Biological Targets

Derivatives of the azabicyclo[3.3.1]nonane scaffold have been extensively studied for their binding characteristics at several important classes of receptors, including muscarinic, nicotinic, and sigma receptors.

The 1-azabicyclo[3.3.1]nonane framework has proven to be a valuable scaffold for the development of muscarinic receptor antagonists. Pharmacological studies have shown that derivatives, such as C(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes, can efficiently bind to all five human muscarinic receptor subtypes (M1-M5) and function as antagonists. nih.govacs.org

One particularly potent compound, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene, displayed the highest affinity in its series. nih.gov Its binding affinity, represented by Kᵢ values, was found to be approximately 10–50 times lower than that of the agonist carbachol (B1668302) and 30–230 times lower than that of arecoline, indicating a very strong interaction with the receptors. nih.govacs.org

The azabicyclo[3.3.1]nonane skeleton is also a key structural element in the design of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov Various derivatives have been synthesized and evaluated for their affinity and selectivity toward different nAChR subtypes. For example, bridgehead-substituted azabicyclo[3.3.1]nonane derivatives have been developed that show nanomolar potency for the α7 nAChR subtype with excellent selectivity over the α4β2 subtype. nih.govnih.gov

The 3,7-diazabicyclo[3.3.1]nonane variant, also known as bispidine, is a naturally occurring scaffold that interacts with nAChRs and has been used to generate ligands with high affinity and selectivity for α4β2* receptors. nih.govnih.gov The discovery of novel classes of ligands with high selectivity for the α3β4 nAChR, which have no measurable affinity for α4β2 or α7 subtypes, further underscores the versatility of this scaffold in targeting specific nAChR subtypes. acs.org

The 9-azabicyclo[3.3.1]nonane (granatane) framework has been successfully employed as a scaffold for high-affinity sigma (σ) receptor ligands, particularly for the σ₂ subtype. nih.govnih.gov A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs were synthesized and evaluated, leading to the identification of compounds with exceptional potency and selectivity. nih.govresearchgate.netresearchgate.net

Among these, the compounds WC-26 and WC-59 were identified as highly potent σ₂ receptor ligands with Kᵢ values in the low nanomolar range and remarkable selectivity over the σ₁ receptor. nih.gov These findings demonstrate that the azabicyclo[3.3.1]nonane scaffold can be effectively utilized to create molecular tools for studying the function of sigma receptors. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations for Molecular Binding and Selectivity

Structure-activity relationship (SAR) studies on azabicyclo[3.3.1]nonane derivatives have provided critical insights into the structural requirements for achieving high affinity and selectivity at various receptors.

For muscarinic receptor antagonists , modifications to the 1-azabicyclo[3.3.1]nonane core have shown that substituents at the C(8) position are crucial, and the orientation of this substituent can significantly impact binding. nih.gov Furthermore, alterations of the C(3) alkoxycarbonyl and C(4) enol moieties in certain derivatives led to compounds with high affinity for M1-M5 receptors, with a degree of selectivity for the M2 subtype. researchgate.net Preliminary findings suggest that the presence of both a benzyloxymethyl group and an ethoxycarbonyl group as pharmacophores is important for maximal activity. acs.org

In the context of nicotinic acetylcholine receptors , SAR studies on 3,7-diazabicyclo[3.3.1]nonane derivatives revealed that the nature of an attached hydrogen bond acceptor (HBA) system—such as a carboxamide, sulfonamide, or urea—has a profound impact on receptor interaction. nih.govnih.gov High-affinity ligands for the α4β2* subtype were often achieved with a carboxamide group linked to small alkyl chains or specific aryl ring systems. nih.gov For α7-selective ligands, substitution at the bridgehead position of the azabicyclo[3.3.1]nonane scaffold has proven to be a successful strategy. nih.gov

Regarding sigma receptors , SAR analysis of 9-azabicyclo[3.3.1]nonane analogs indicated that a wide range of N-substitutions on the bridgehead nitrogen is well-tolerated. acs.org The introduction of bulky substituents, including those with additional nitrogen atoms, can lead to increased affinity and selectivity for the σ₂ receptor. researchgate.netacs.org For instance, expanding the bicyclo-octane ring of a lead compound to the 9-azabicyclo[3.3.1]nonane (granatane) ring system eliminated affinity for the 5-HT₄ receptor while maintaining high affinity for sigma receptors. nih.govnih.gov

Mechanistic Insights into Molecular Recognition and Binding Mode

The defined, rigid structure of the azabicyclo[3.3.1]nonane framework is fundamental to its role in molecular recognition. This scaffold acts as a rigid anchor, positioning key interacting functional groups in a precise orientation required for optimal binding within a receptor's active site. The unique V-shape of the bicyclic system is a key feature in the design of synthons for supramolecular chemistry. vu.lt

The bicyclic skeleton can exist in several conformations, such as chair-chair, boat-chair, and chair-boat, with the preferred conformation being influenced by the substitution pattern on the rings. vu.ltresearchgate.net This conformational preference dictates the spatial relationship between different parts of the molecule, which in turn governs how the ligand fits into the binding pocket of a protein.

For nicotinic receptors, the primary point of attachment is typically a cationic head (a positively charged nitrogen), which is present in the azabicyclo[3.3.1]nonane core. le.ac.uk The scaffold then orients other parts of the molecule, such as hydrogen bond acceptors or aryl groups, to interact with specific amino acid residues in the receptor, thereby determining subtype selectivity. nih.gov The conformational rigidity of these ligands helps to provide a better understanding of the chemical and spatial requirements of the nicotinic acetylcholine receptor. acs.org

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

Future research should prioritize the development of environmentally benign and efficient synthetic strategies for 2-Methyl-1-azabicyclo[3.3.1]nonan-4-one and its derivatives. Traditional synthetic methods often rely on harsh reagents and generate significant waste. The application of green chemistry principles can lead to more sustainable and economically viable production processes.

Key areas for exploration include:

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and higher yields. mdpi.com The development of a flow-based synthesis for the this compound core would represent a significant advancement towards a more sustainable manufacturing process. nih.govresearchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Future work could explore the use of biocatalysts for key steps in the synthesis of this compound, potentially leading to highly selective transformations under mild reaction conditions.

Use of Greener Solvents and Reagents: Research into replacing hazardous solvents and reagents with more environmentally friendly alternatives is crucial. This could involve the use of water, bio-based solvents, or solvent-free reaction conditions. chemijournal.com Additionally, the use of catalytic reagents in place of stoichiometric ones can significantly reduce waste generation.

Advanced Methodologies for Stereochemical Control and Diastereoselectivity

The stereochemistry of the this compound scaffold is critical for its potential biological activity and material properties. Future research should focus on developing advanced synthetic methodologies that allow for precise control over the stereochemical outcome of the synthesis.

Promising research directions include:

Asymmetric Organocatalysis: The use of small organic molecules as catalysts for enantioselective transformations has emerged as a powerful tool in organic synthesis. The development of organocatalytic methods for the asymmetric synthesis of this compound would provide access to enantiomerically pure compounds, which is essential for pharmacological studies. nih.gov

Domino Reactions: Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, can significantly improve the efficiency of a synthesis. ua.es Designing a domino reaction to construct the this compound core would be a highly elegant and efficient approach.

Substrate-Controlled Diastereoselective Synthesis: Investigating how the existing stereocenters in synthetic intermediates can influence the stereochemical outcome of subsequent reactions is crucial for developing highly diastereoselective syntheses of substituted derivatives. wits.ac.za

Deeper Understanding of Conformational Dynamics and Energy Landscapes

The three-dimensional shape and conformational flexibility of this compound are key determinants of its reactivity and interaction with other molecules. A deeper understanding of its conformational dynamics and energy landscapes is therefore of fundamental importance.

Future research in this area should involve:

Computational Modeling: High-level computational methods, such as density functional theory (DFT) and molecular mechanics calculations, can be used to map the potential energy surface of the molecule. elifesciences.org This would allow for the identification of the most stable conformations and the energy barriers between them, providing a detailed picture of the molecule's conformational landscape. nih.gov

Advanced NMR Spectroscopy: Variable-temperature NMR studies and the use of advanced NMR techniques can provide valuable experimental data on the conformational dynamics of this compound in solution.

X-ray Crystallography: Obtaining single-crystal X-ray structures of the parent compound and its derivatives would provide definitive information about their solid-state conformations. researchgate.net This data is invaluable for validating computational models and understanding intermolecular interactions in the crystalline state.

Exploration of Novel Chemical Reactivity Profiles and Bond Transformations

The chemical reactivity of the this compound scaffold remains largely unexplored. Future research should aim to uncover novel chemical transformations and reactivity profiles, which could lead to the synthesis of a wide range of new and interesting molecules.

Specific areas of interest include:

Reactions of the Carbonyl Group: The ketone functionality at the 4-position is a key site for chemical modification. Future studies could explore a wide range of reactions at this position, such as reductions, oxidations, and additions of various nucleophiles, to generate a diverse library of derivatives. nih.gov

C-H Activation: The direct functionalization of C-H bonds is a rapidly developing area of organic synthesis. Exploring the potential for C-H activation at various positions on the this compound scaffold could provide new and efficient routes to functionalized derivatives.

Ring-Opening and Ring-Rearrangement Reactions: Investigating the possibility of selective ring-opening or rearrangement reactions of the bicyclic system could lead to the synthesis of novel and structurally complex molecules that would be difficult to access through other means.

Design and Synthesis of New Functionalized Derivatives for Chemical Biology Probes and Advanced Materials

The rigid, three-dimensional structure of the this compound scaffold makes it an attractive platform for the development of new molecules with applications in chemical biology and materials science.

Future research in this area could focus on:

Chemical Biology Probes: The synthesis of derivatives bearing fluorescent tags, biotin (B1667282) labels, or other reporter groups could lead to the development of chemical probes for studying biological processes. These probes could be used to identify new drug targets or to visualize biological events in real-time. nih.gov

Medicinal Chemistry Scaffolds: The azabicyclo[3.3.1]nonane core is found in a number of biologically active natural products and synthetic compounds. nih.gov The synthesis and biological evaluation of a library of derivatives of this compound could lead to the discovery of new therapeutic agents.

Advanced Materials: The incorporation of the rigid this compound scaffold into polymers or other materials could lead to the development of new materials with unique properties. For example, polymers containing this bicyclic unit may exhibit enhanced thermal stability or interesting optical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.